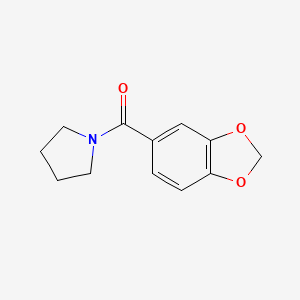

Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- typically involves the reaction of piperonylic acid chloride with pyrrolidine . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Substituted amides or thioamides.

Applications De Recherche Scientifique

Pharmacological Applications

Psychoactive Properties

This compound is categorized within the class of synthetic cathinones, known for their psychoactive effects. It has been identified in various illicit drug seizures, indicating its presence in the recreational drug market. The compound interacts with neurotransmitter systems in the brain, primarily inhibiting the reuptake of dopamine and norepinephrine, which can lead to stimulant effects similar to those of amphetamines.

Cognitive Enhancement

Research has indicated that derivatives of this compound may enhance AMPA receptor activity. AMPA receptors are crucial for synaptic transmission and plasticity, which are vital for learning and memory. The administration of such compounds has shown potential in treating cognitive impairments associated with schizophrenia and other neurodegenerative conditions .

Orexin Receptor Agonism

Another significant application involves the agonistic activity at orexin receptor type 2. Compounds with this activity are being investigated for their potential to treat sleep disorders and obesity by modulating appetite and wakefulness .

Cosmetic Formulations

The compound has also found applications in cosmetic formulations. Due to its structural properties, it can be used as a stabilizing agent or an active ingredient in skin care products. The safety and efficacy of such formulations are subject to rigorous testing to meet regulatory standards .

Table 1: Key Properties and Applications

| Property | Description |

|---|---|

| Chemical Class | Synthetic Cathinone |

| Psychoactive Effects | Stimulant effects through neurotransmitter modulation |

| Cognitive Enhancement | Potential treatment for cognitive impairments |

| Orexin Receptor Activity | Agonist for orexin receptor type 2; potential use in sleep disorders |

| Cosmetic Applications | Used as a stabilizing agent in topical formulations |

Synthetic Chemistry

The synthesis of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- typically involves multi-step organic reactions. One common method is the Mannich reaction, where a benzodioxole derivative is reacted with dimethylamine and paraformaldehyde under acidic conditions to form a Mannich base, which is further processed into the final product.

Case Study: Synthesis Methodology

A detailed synthesis pathway can be outlined as follows:

- Mannich Reaction : React benzodioxole derivative with dimethylamine and paraformaldehyde.

- Formation of Mannich Base : Under acidic conditions, form the intermediate Mannich base.

- Final Product Formation : Subject the intermediate to further reactions to yield Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-.

Mécanisme D'action

The mechanism of action of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . For example, it has been studied as an antagonist of the chemokine receptor CXCR4, which is involved in HIV infection, inflammation, and cancer metastasis .

Comparaison Avec Des Composés Similaires

Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.

Pyrrolizines: Studied for their antimicrobial and antiviral activities.

Prolinol: Used in the synthesis of various bioactive compounds.

Uniqueness: Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is unique due to its specific structural features, which confer distinct biological activities. Its benzodioxole moiety is particularly important for its interaction with molecular targets, differentiating it from other pyrrolidine derivatives .

Activité Biologique

Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-, also referred to as 1-[(1,3-benzodioxol-5-ylcarbonyl)oxy]pyrrolidine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C16H17NO3

- Molecular Weight : 271.3111 g/mol

- CAS Registry Number : 25924-78-1

The compound features a pyrrolidine ring substituted with a 1,3-benzodioxole moiety, which is significant for its biological activity.

Anticancer Properties

Research indicates that Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- exhibits promising anticancer properties. A notable study demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The benzodioxole moiety is believed to play a crucial role in its interaction with cellular proteins and enzymes involved in cancer progression.

Case Study: In Vitro Anticancer Activity

A study involving various cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism of action was linked to the activation of apoptotic pathways and inhibition of specific kinases involved in cell growth.

Antimicrobial Activity

Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- has also been investigated for its antimicrobial properties. In vitro assays revealed that this compound exhibits activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- has shown anti-inflammatory effects. It has been reported to reduce levels of pro-inflammatory cytokines in various models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

The compound appears to modulate inflammatory pathways by inhibiting the activation of NF-kB and reducing the expression of cyclooxygenase enzymes (COX) involved in prostaglandin synthesis.

Synthesis and Preparation

The synthesis typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with pyrrolidine under anhydrous conditions. This method ensures high yields and purity suitable for biological testing.

Comparative Analysis

When compared to similar compounds such as 1-(1,3-benzodioxole-5-carboxylic acid) and pyrrolidine derivatives lacking the benzodioxole moiety, Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- demonstrates enhanced biological activities due to the synergistic effects of its structural components .

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-12(13-5-1-2-6-13)9-3-4-10-11(7-9)16-8-15-10/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNMXDCVKSTQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214918 | |

| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64654-10-0 | |

| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064654100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.